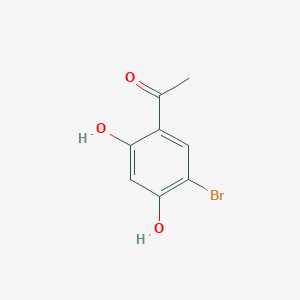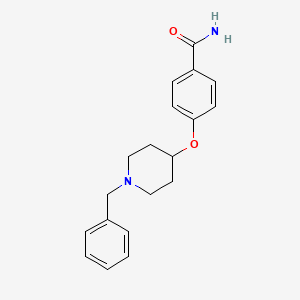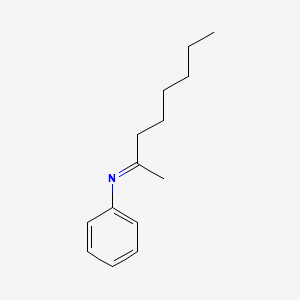
(2E)-N-Phenyloctan-2-imine
説明
(2E)-N-Phenyloctan-2-imine, also known as POIM, is a synthetic compound that belongs to the class of imines. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. POIM is a chiral molecule, which means that it exists in two mirror-image forms.
科学的研究の応用
(2E)-N-Phenyloctan-2-imine has been studied for its potential applications in medicinal chemistry, particularly as a ligand for metal-based drugs. It has been shown to have high affinity and selectivity for certain metal ions, such as copper and zinc, which are important in biological processes. (2E)-N-Phenyloctan-2-imine derivatives have also been investigated for their antimicrobial, antifungal, and anticancer activities.
作用機序
The mechanism of action of (2E)-N-Phenyloctan-2-imine is not fully understood, but it is believed to involve the coordination of the imine nitrogen with metal ions, leading to the formation of metal complexes. These complexes can interact with biological molecules, such as enzymes and DNA, and modulate their activities. (2E)-N-Phenyloctan-2-imine derivatives have also been shown to have membrane-disrupting properties, which may contribute to their antimicrobial activities.
Biochemical and Physiological Effects
(2E)-N-Phenyloctan-2-imine and its derivatives have been shown to have a range of biochemical and physiological effects. For example, they can inhibit the growth of bacteria, fungi, and cancer cells, and induce apoptosis (programmed cell death) in cancer cells. They can also modulate the activity of enzymes involved in oxidative stress, inflammation, and neurodegenerative diseases. However, the effects of (2E)-N-Phenyloctan-2-imine on human health and the environment are not fully understood, and further research is needed.
実験室実験の利点と制限
(2E)-N-Phenyloctan-2-imine and its derivatives have several advantages for lab experiments, including their stability, ease of synthesis, and versatility. They can be used as ligands for metal ions in various reactions, and as building blocks for the synthesis of more complex molecules. However, their low solubility in water and other solvents can limit their use in certain applications, and their potential toxicity and environmental impact should be taken into account.
将来の方向性
There are several future directions for research on (2E)-N-Phenyloctan-2-imine and its derivatives. One area of interest is the development of new metal-based drugs using (2E)-N-Phenyloctan-2-imine as a ligand, particularly for the treatment of cancer and other diseases. Another area is the investigation of the mechanism of action of (2E)-N-Phenyloctan-2-imine and its derivatives, and their interactions with biological molecules. Additionally, the synthesis of new (2E)-N-Phenyloctan-2-imine derivatives with improved properties and applications is an ongoing area of research. Finally, the environmental impact and toxicity of (2E)-N-Phenyloctan-2-imine and its derivatives should be further studied to ensure their safe use in various applications.
Conclusion
In conclusion, (2E)-N-Phenyloctan-2-imine is a synthetic compound with potential applications in medicinal chemistry, organic synthesis, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and applications of (2E)-N-Phenyloctan-2-imine and its derivatives.
特性
IUPAC Name |
N-phenyloctan-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-3-4-5-7-10-13(2)15-14-11-8-6-9-12-14/h6,8-9,11-12H,3-5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDBHZZQZNQGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=NC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506621 | |
| Record name | (2E)-N-Phenyloctan-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61285-50-5 | |
| Record name | (2E)-N-Phenyloctan-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B3054515.png)
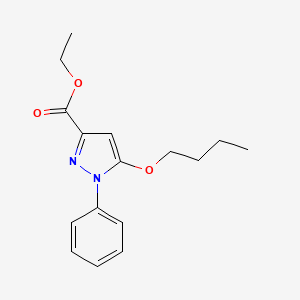
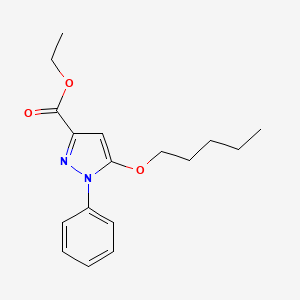
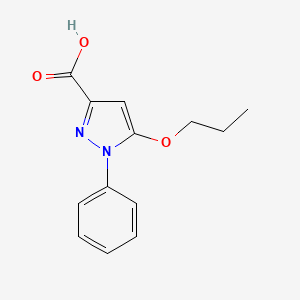
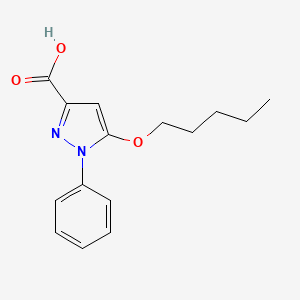
![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/no-structure.png)
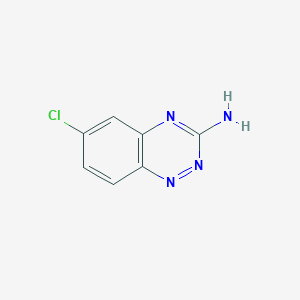

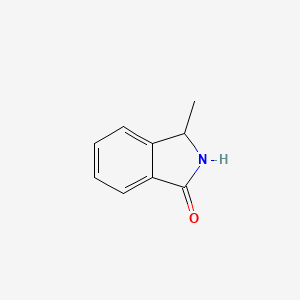
![Diethyl 2-[[(3-chloro-4-methoxy-phenyl)amino]methylidene]propanedioate](/img/structure/B3054532.png)
